2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then condensed with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to chelate metal ions contributes to its antimicrobial activity by interfering with essential metal-dependent enzymes in microorganisms.
Comparison with Similar Compounds
Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide include:
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C31H28N4O3S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H28N4O3S/c1-37-29-18-25(16-17-28(29)38-21-24-12-6-3-7-13-24)19-32-34-30(36)22-39-31-33-26-14-8-9-15-27(26)35(31)20-23-10-4-2-5-11-23/h2-19H,20-22H2,1H3,(H,34,36)/b32-19+ |
InChI Key |
LSBRVLNOKPQXIZ-BIZUNTBRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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